molecular formula C17H28O2 B1599370 Nerolidyl acetate CAS No. 2306-78-7

Nerolidyl acetate

Cat. No.: B1599370
CAS No.: 2306-78-7
M. Wt: 264.4 g/mol
InChI Key: PRNJXUQTUSFYLV-UHFFFAOYSA-N
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Description

Nerolidyl acetate is a naturally occurring sesquiterpene ester, known for its presence in the essential oils of various plants. It is characterized by its pleasant floral aroma and is widely used in the fragrance and flavor industries. The compound has the molecular formula C17H28O2 and a molecular weight of 264.4030 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nerolidyl acetate can be synthesized through the esterification of nerolidol, a sesquiterpene alcohol, with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of nerolidol to this compound .

Industrial Production Methods

In industrial settings, this compound is produced by the same esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous distillation to separate the product from the reaction mixture. The use of advanced catalysts and reaction conditions ensures efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Nerolidyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nerolidyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nerolidyl acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Nerolidyl acetate is often compared with other sesquiterpene esters and alcohols:

This compound stands out due to its unique ester functional group, which imparts different chemical reactivity and biological properties compared to its alcohol counterparts .

Properties

IUPAC Name

3,7,11-trimethyldodeca-1,6,10-trien-3-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-7-17(6,19-16(5)18)13-9-12-15(4)11-8-10-14(2)3/h7,10,12H,1,8-9,11,13H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNJXUQTUSFYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862899
Record name 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, 3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306-78-7
Record name Nerolidol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2306-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, 3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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